molecular formula C9H14N2 B137732 6-Isobutylpyridin-2-amine CAS No. 137346-99-7

6-Isobutylpyridin-2-amine

Cat. No. B137732
M. Wt: 150.22 g/mol
InChI Key: PVNWEOVFNTVVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutylpyridin-2-amine, also known as 6-IBP, is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism Of Action

The mechanism of action of 6-Isobutylpyridin-2-amine is not fully understood. However, it has been proposed that it acts as a dopamine D2 receptor agonist and a sigma-1 receptor agonist. The activation of these receptors leads to the modulation of various signaling pathways, resulting in the observed neuroprotective, antidepressant, anxiolytic, antitumor, and anti-inflammatory effects.

Biochemical And Physiological Effects

6-Isobutylpyridin-2-amine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, 6-Isobutylpyridin-2-amine has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Isobutylpyridin-2-amine is its high potency and selectivity towards its target receptors. This makes it an ideal compound for studying the mechanisms of action of these receptors. However, one of the limitations of 6-Isobutylpyridin-2-amine is its poor solubility in water, which can make it challenging to use in some experimental setups. Additionally, the high cost of synthesis can limit its widespread use in research.

Future Directions

There are several future directions for the study of 6-Isobutylpyridin-2-amine. One potential direction is the investigation of its potential as a treatment for substance abuse disorders. Another direction is the study of its effects on neuroinflammation and neurodegeneration in animal models of traumatic brain injury. Additionally, further research is needed to elucidate the precise mechanisms of action of 6-Isobutylpyridin-2-amine and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 6-Isobutylpyridin-2-amine is a promising chemical compound with potential applications in various scientific research fields. Its high potency and selectivity towards its target receptors make it an ideal compound for studying the mechanisms of action of these receptors. Further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 6-Isobutylpyridin-2-amine involves the reaction between isobutyronitrile and 2-picolylamine in the presence of a catalyst. The reaction yields 6-Isobutylpyridin-2-amine as a white solid with a melting point of 81-83°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

6-Isobutylpyridin-2-amine has shown potential in various scientific research applications. It has been studied for its neuroprotective effects in Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, 6-Isobutylpyridin-2-amine has been studied for its antitumor and anti-inflammatory properties.

properties

CAS RN

137346-99-7

Product Name

6-Isobutylpyridin-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3,(H2,10,11)

InChI Key

PVNWEOVFNTVVPU-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC(=CC=C1)N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)N

synonyms

2-Pyridinamine,6-(2-methylpropyl)-(9CI)

Origin of Product

United States

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